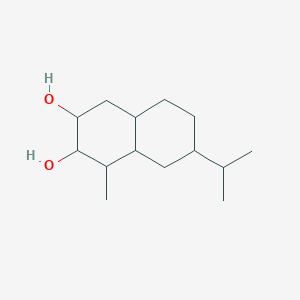
1-Methylcollidinium perchlorate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Methylcollidinium perchlorate is an organic ionic compound that belongs to the class of perchlorates Perchlorates are known for their high reactivity and are often used in various chemical applications
準備方法
Synthetic Routes and Reaction Conditions: 1-Methylcollidinium perchlorate can be synthesized through the reaction of 1-methylcollidine with perchloric acid. The reaction typically occurs under controlled conditions to ensure safety and efficiency. The general reaction scheme is as follows: [ \text{1-Methylcollidine} + \text{Perchloric Acid} \rightarrow \text{this compound} ]
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale synthesis using high-purity reagents. The process is carried out in specialized reactors designed to handle the reactive nature of perchloric acid. The reaction conditions, such as temperature and pressure, are carefully monitored to optimize yield and purity.
化学反応の分析
Types of Reactions: 1-Methylcollidinium perchlorate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can convert this compound into less oxidized forms.
Substitution: The perchlorate ion can be substituted with other anions in the presence of suitable reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like sodium chloride or potassium iodide.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution can result in different ionic compounds.
科学的研究の応用
1-Methylcollidinium perchlorate has several applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: The compound’s reactivity makes it useful in biochemical assays and studies involving oxidative stress.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of thyroid disorders.
Industry: It is used in the production of specialty chemicals and as an oxidizing agent in various industrial processes.
作用機序
The mechanism of action of 1-methylcollidinium perchlorate involves its ability to interact with various molecular targets. The perchlorate ion can inhibit iodine uptake in the thyroid gland, making it useful in the treatment of hyperthyroidism. The compound’s reactivity also allows it to participate in redox reactions, affecting cellular processes and biochemical pathways.
類似化合物との比較
- Methylammonium perchlorate
- Nitronium perchlorate
- Lithium perchlorate
Comparison: 1-Methylcollidinium perchlorate is unique due to its specific structure and reactivity. Compared to methylammonium perchlorate, it has a different cationic component, which affects its chemical properties and applications. Nitronium perchlorate and lithium perchlorate, on the other hand, are inorganic perchlorates with distinct uses and reactivity profiles.
特性
CAS番号 |
14924-02-8 |
|---|---|
分子式 |
C9H14ClNO4 |
分子量 |
235.66 g/mol |
IUPAC名 |
1,2,4,6-tetramethylpyridin-1-ium;perchlorate |
InChI |
InChI=1S/C9H14N.ClHO4/c1-7-5-8(2)10(4)9(3)6-7;2-1(3,4)5/h5-6H,1-4H3;(H,2,3,4,5)/q+1;/p-1 |
InChIキー |
LZCFEWPZGIHSHD-UHFFFAOYSA-M |
正規SMILES |
CC1=CC(=[N+](C(=C1)C)C)C.[O-]Cl(=O)(=O)=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


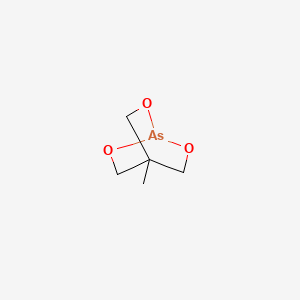
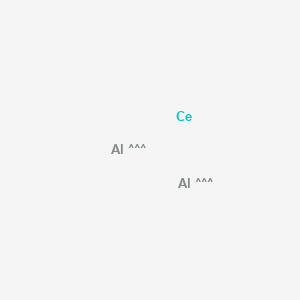
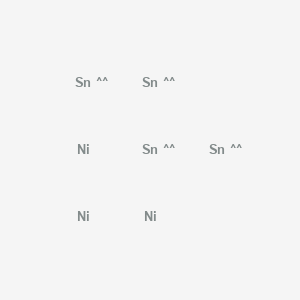
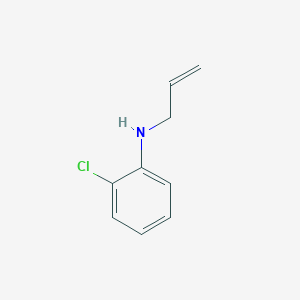
![11-Methoxy-7-methyl-1,2,3,4,5,6,7,7a,8,12b-decahydrodibenzo[d,f]indol-12-ol](/img/structure/B14716261.png)

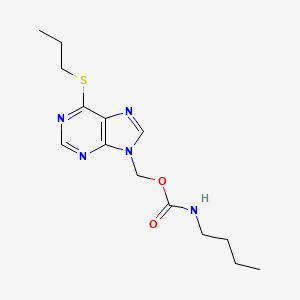
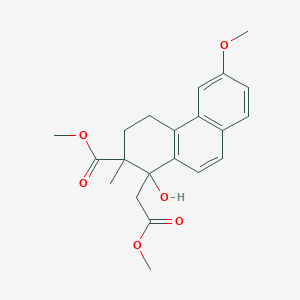
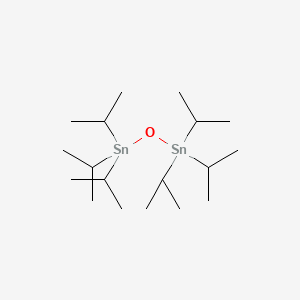
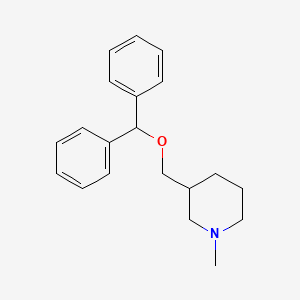
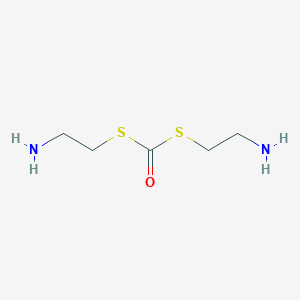
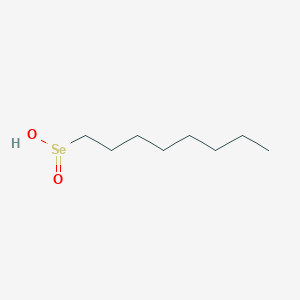
![2-[(Morpholin-4-yl)methylidene]cyclooctan-1-one](/img/structure/B14716309.png)
